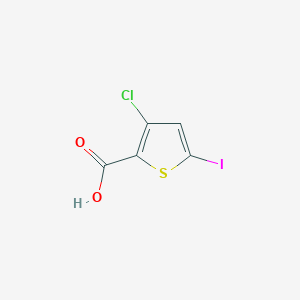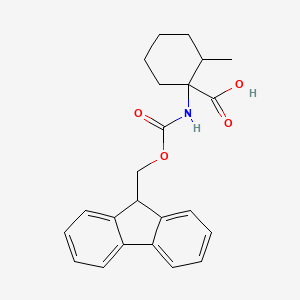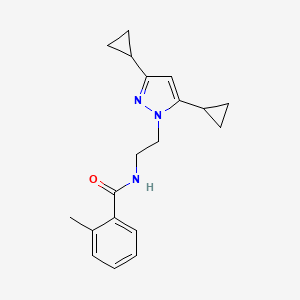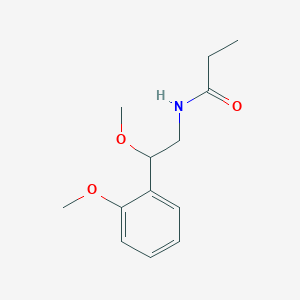
3-Chloro-5-iodothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-5-iodothiophene-2-carboxylic acid is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a thiophene derivative that contains both chlorine and iodine atoms, making it a valuable intermediate in the synthesis of various biologically active compounds.
Scientific Research Applications
Photochemical Synthesis
Research has shown that 5-iodothiophene derivatives, such as 3-Chloro-5-iodothiophene-2-carboxylic acid, can be used in photochemical syntheses. For example, the photochemical behavior of halogeno-thiophenes has been explored for the synthesis of 5-arylthiophene-2-carboxylic esters. These compounds demonstrate unique reactivities based on their halogen substituents, offering potential for specialized synthetic applications (D’Auria et al., 1989).
Polymerization Processes
The polymerization of halogenated thiophene derivatives is another area of research. In one study, 2-bromo-3-hexyl-5-iodothiophene, closely related to 3-Chloro-5-iodothiophene-2-carboxylic acid, was used to produce poly(3-hexylthiophene) with very low polydispersity, indicating its utility in the controlled synthesis of conducting polymers (Miyakoshi et al., 2004).
Microwave-Assisted Synthesis
Microwave-assisted synthetic methods have also incorporated 5-iodothiophene derivatives. One study reported the efficient microwave-assisted synthesis of various 2-aminothiophene-3-carboxylic acid derivatives, demonstrating the versatility of these compounds in facilitating rapid and efficient chemical transformations (Hesse et al., 2007).
Green Chemistry Applications
In the realm of green chemistry, derivatives of 3-iodothiophene-2-carboxylic acid have been used in Pd- and ligand-free methodologies. For instance, a study demonstrated the synthesis of thienopyranone derivatives using a greener approach involving Cu-catalyzed coupling-cyclization in eco-friendly solvents under ultrasound irradiation (Rao et al., 2014).
properties
IUPAC Name |
3-chloro-5-iodothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECAOOLVZFUCQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-iodothiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2394876.png)
![3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2394879.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2394882.png)






![(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2394892.png)
![methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2394894.png)
![5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2394895.png)
![1-(3-fluorobenzyl)-3-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394896.png)